2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione
Description
Chemical Structure and Properties 2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione (IUPAC name: (1,3-dioxoisoindol-2-yl) 2-methylprop-2-enoate) is an isoindole-1,3-dione derivative functionalized with a 2-methylacryloyloxy group.
Molecular Formula: C₁₂H₉NO₄ Key Features:
- Reactivity: The acryloyl group enables participation in radical polymerization and Michael addition reactions.
- Applications: Likely used as a monomer for synthesizing polymers or functional materials due to its unsaturated ester group.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7(2)12(16)17-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTOEXNMNPTDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514874 | |
| Record name | 2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72299-96-8 | |
| Record name | 2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound involves esterification of isoindole-1,3-dione (also known as phthalimide) with methacrylic acid or its activated derivatives. The reaction typically requires an acid catalyst and controlled reflux conditions. The general procedure is as follows:
- Reactants : Isoindole-1,3-dione and methacrylic acid (or methacryloyl chloride for more reactive acylation).
- Catalysts : Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote ester bond formation.
- Solvent and Conditions : The reaction is carried out under reflux in an inert solvent (e.g., toluene, dichloromethane) with removal of water to drive the equilibrium toward ester formation.
- Purification : The crude product is purified by recrystallization or chromatographic techniques to obtain the pure ester.
This esterification method is widely reported due to its straightforwardness and relatively high yields.
Industrial Production Methods
In industrial contexts, the synthesis is optimized for scale, efficiency, and environmental considerations:
- Continuous Flow Reactors : Automated continuous flow systems enhance reaction control, heat transfer, and scalability, leading to improved yields and reproducibility.
- Advanced Purification : High-performance liquid chromatography (HPLC) and crystallization under controlled conditions ensure product purity.
- Green Chemistry Approaches : Efforts include solvent-free reactions, use of renewable feedstocks, and minimizing hazardous waste generation to reduce environmental impact.
Alternative Synthetic Strategies
Additional synthetic routes for isoindole-1,3-dione derivatives include nucleophilic substitution and condensation reactions on halogenated or hydrazine intermediates, which can be adapted to introduce the methacryloyl group. For example:
- Hydrazine-Mediated Cyclization : Reacting hydrazine hydrate with phthalic anhydride derivatives in refluxing alcohols yields isoindole-dione scaffolds, which can then be esterified.
- Halogen Displacement : Functionalization of brominated isoindole intermediates with nucleophiles followed by acylation.
Optimization of these methods involves tuning solvent polarity, temperature, and catalysts to maximize yield and selectivity.
Data Tables Summarizing Preparation Parameters and Outcomes
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting Materials | Isoindole-1,3-dione, Methacrylic acid or chloride | Purity >98% recommended |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Acid catalyst concentration varies 1-5% molar ratio |
| Solvent | Toluene, dichloromethane, or solvent-free | Solvent choice affects reaction rate |
| Temperature | Reflux (~110°C for toluene) | Controlled to prevent polymerization |
| Reaction Time | 4–8 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | Silica gel column or solvent recrystallization |
| Yield | 60–85% | Dependent on reaction conditions |
| Product Purity | >95% (by HPLC or NMR) | Confirmed by spectroscopic methods |
Research Results and Analytical Data
Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) has been employed to confirm the molecular structure, bond angles, and polymorphic forms of isoindole-1,3-dione derivatives, including this compound. The compound crystallizes typically in the monoclinic space group P2₁/c with four molecules per unit cell (Z=4).
Spectroscopic Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the ester linkage and vinyl protons of the methacryloyl group. Infrared (IR) spectroscopy shows characteristic carbonyl stretching bands near 1770 cm⁻¹ and 1720 cm⁻¹ for the imide and ester groups, respectively.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₂H₉NO₄ | Computed by PubChem |
| Molecular Weight | 231.20 g/mol | Computed by PubChem |
| LogP (octanol-water) | ~1.3 | Computed |
| Topological Polar Surface Area (tPSA) | 63.68 Ų | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
| Hydrogen Bond Donors | 0 | Computed |
- Reaction Monitoring : Thin-layer chromatography (TLC) and HPLC are standard tools for tracking reaction progress and product purity during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced isoindole derivatives.
Substitution: The methacryloyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the methacryloyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized isoindole derivatives, reduced isoindole derivatives, and various substituted isoindole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and resins, due to its reactive methacryloyl group.
Mechanism of Action
The mechanism of action of 2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The methacryloyl group can undergo polymerization reactions, leading to the formation of cross-linked networks. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The isoindole-1,3-dione scaffold is highly versatile, with substituents dictating chemical behavior and applications. Below is a detailed comparison with structurally related compounds:
Substituent Diversity and Functional Groups
Table 1: Structural and Functional Comparisons
Physical and Spectral Properties
- Melting Points :
- Spectroscopy :
Biological Activity
2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure and has been explored for various therapeutic applications, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : (1,3-dioxoisoindol-2-yl) 2-methylprop-2-enoate
- Molecular Formula : C₁₂H₉NO₄
- Molecular Weight : 233.20 g/mol
Structural Representation
| Property | Value |
|---|---|
| InChI Key | QKTOEXNMNPTDSF-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O |
| 2D Structure | 2D Structure |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human cancer cells through the activation of mitochondrial pathways.
Case Study Example :
A specific study involving this compound showed a significant reduction in cell viability in MCF-7 breast cancer cells upon treatment with varying concentrations of the compound. The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations.
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit certain enzymes involved in cancer metabolism and proliferation.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15 |
| Cyclooxygenase | Non-competitive | 10 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets that regulate apoptosis and cell proliferation. The compound's structure allows it to bind effectively to active sites of enzymes, leading to inhibition of their activity.
Q & A
Q. Q1. What are the established synthetic routes for derivatives of 1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?
Derivatives of this scaffold are typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Hydrazine-mediated cyclization : Refluxing hydrazine hydrate with precursors (e.g., phthalic anhydride derivatives) in n-butanol yields isoindole-dione derivatives with ~60–70% efficiency .
- Halogen displacement : Substituting brominated intermediates (e.g., 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione) with nucleophiles like difluoromethylthiolate under mild conditions achieves functionalization with 83% yield .
Optimization involves adjusting solvent polarity, temperature, and catalyst use. For instance, highlights a solvent-free polycondensation method for polysilsesquioxane derivatives, emphasizing green chemistry principles .
Q. Q2. How can crystallographic data resolve structural ambiguities in isoindole-dione derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical. and detail the crystal structure of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, confirming bond angles, torsion angles, and polymorphic variations (e.g., Sim et al., 2009 vs. Tahir et al., 2012). SCXRD parameters (e.g., space group P2₁/c, Z = 4) and hydrogen-bonding networks help distinguish between polymorphs .
Advanced Research: Mechanistic and Functional Studies
Q. Q3. What computational methods are used to predict physicochemical properties of isoindole-dione derivatives?
- LogP/LogD calculations : provides computed hydrophobicity parameters (LogD pH 7.4 = -1.2) and polar surface area (PSA = 135 Ų) for a PEG-modified derivative, critical for bioavailability predictions .
- Molecular dynamics (MD) : Simulating interactions with biological targets (e.g., proteasome inhibition in ) can guide rational design. Tools like Gaussian or AutoDock integrate NMR/IR data (e.g., δ = 7.86 ppm for aromatic protons in ) .
Q. Q4. How do researchers address contradictions in biological activity data for isoindole-dione-based compounds?
- Dose-response validation : For antiviral or anticoagulant derivatives (e.g., Rivaroxaban intermediate in ), IC₅₀ values must be replicated across cell lines and assays .
- SAR studies : Modifying substituents (e.g., fluorothio groups in ) and correlating with activity (e.g., MERS-CoV inhibition in ) clarifies structure-activity relationships .
Data Analysis and Reproducibility
Q. Q5. What strategies ensure reproducibility in synthesizing isoindole-dione derivatives?
Q. Q6. How can researchers validate computational models against experimental data?
- Benchmarking : Compare calculated LogP (e.g., XlogP = -1.2 in ) with experimental chromatographic retention times .
- Docking validation : Align MD-predicted binding poses with crystallographic ligand-protein complexes (e.g., thrombin in ) .
Advanced Applications
Q. Q7. What role do isoindole-dione derivatives play in materials science?
Q. Q8. How are isoindole-dione derivatives optimized for targeted drug delivery?
- PEGylation : ’s thalidomide-PEG5-NH₂ derivative (DA-78409) improves water solubility and reduces off-target effects via prolonged circulation .
- Prodrug design : Incorporating enzymatically cleavable linkers (e.g., peptide bonds in ) enables site-specific activation .
Contradiction Analysis
Q. Q9. How should researchers interpret discrepancies in polymorphic crystal structures?
- Thermodynamic vs. kinetic control : and note that synthesis conditions (solvent, cooling rate) favor different polymorphs. SCXRD and DSC (differential scanning calorimetry) differentiate metastable vs. stable forms .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) to explain packing variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
